molecular formula C8H8BrF B029555 1-(2-Bromoethyl)-4-fluorobenzene CAS No. 332-42-3

1-(2-Bromoethyl)-4-fluorobenzene

Cat. No. B029555
CAS RN: 332-42-3
M. Wt: 203.05 g/mol
InChI Key: FLRUNCJXOVYWDH-UHFFFAOYSA-N
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Patent
US06670362B2

Procedure details

A mixture of 2-(4-fluorophenyl)ethyl bromide (1.8 g, 8.9 mmol) (Ref. Chim. Ther., 1969, 4(3),185) and sodium sulfite (2.24 g, 8.9 mmol) in water (5 ml) and dimethoxyethane (5 ml) was heated under reflux for 21 hours. The mixture was then left for 72 hours at room temperature. The mixture was concentrated under vacuum to leave the title compound as a crytalline mixture with sodium bromide (2.87 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Br:10])=[CH:4][CH:3]=1.[S:11]([O-:14])([O-:13])=[O:12].[Na+:15].[Na+]>O.C(COC)OC>[Na+:15].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][S:11]([O-:14])(=[O:13])=[O:12])=[CH:4][CH:3]=1.[Br-:10].[Na+:15] |f:1.2.3,6.7,8.9|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CCBr
Name
Quantity
2.24 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 hours
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[Na+].FC1=CC=C(C=C1)CCS(=O)(=O)[O-]
Name
Type
product
Smiles
[Br-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: CALCULATEDPERCENTYIELD 626.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.